Chlorphenoxamine hydrochloride
Overview
Description
Chlorphenoxamine Hydrochloride is a chemical compound known for its antihistamine and anticholinergic properties. It is commonly used as an antipruritic agent to relieve itching and as an antiparkinsonian agent to manage symptoms of Parkinson’s disease . The compound is an analog of diphenhydramine and is marketed under the name Phenoxene .
Mechanism of Action
Target of Action
Chlorphenoxamine hydrochloride, marketed under the name Phenoxene , is primarily an antihistamine and anticholinergic . As an antihistamine, it targets histamine receptors, specifically the H1 receptor . As an anticholinergic, it targets the muscarinic acetylcholine receptors. These receptors play a crucial role in allergic reactions and neurotransmission, respectively.
Mode of Action
As an antihistamine, this compound works by blocking the H1 histamine receptors . This prevents histamine from binding to its receptors, thereby reducing the allergic response. As an anticholinergic, it blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors, reducing the parasympathetic nerve impulses. This results in a reduction of various bodily functions like salivation, digestion, urination, and others that are controlled by the parasympathetic nervous system.
Pharmacokinetics
It is known to be well absorbed . The metabolism likely occurs in the liver , and the excretion is through the kidneys . These properties can impact the bioavailability of the drug, determining how much of the drug reaches the site of action.
Result of Action
The primary result of this compound’s action is the reduction of itching, also known as its antipruritic effect . It is also used for its antiparkinsonian effect , which can help manage symptoms of Parkinson’s disease.
Biochemical Analysis
Biochemical Properties
Chlorphenoxamine hydrochloride is an antihistamine, indicating that it interacts with histamine receptors in the body
Cellular Effects
The cellular effects of this compound are primarily related to its antihistamine and anticholinergic properties . It is used to treat itching, suggesting that it may influence cell signaling pathways related to inflammation and immune response
Molecular Mechanism
As an antihistamine, it likely works by blocking histamine receptors, preventing histamine from exerting its effects . This can help to reduce symptoms such as itching.
Dosage Effects in Animal Models
Antihistamines like this compound are generally well-tolerated, with side effects such as drowsiness being more common at higher doses .
Metabolic Pathways
As an antihistamine, it is likely metabolized in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorphenoxamine Hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-chlorobenzhydrol with 2-dimethylaminoethanol in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Chlorphenoxamine Hydrochloride undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (5%) under reflux at 100°C for 24 hours.
Substitution: Various nucleophiles can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed:
Oxidation: Chlorphenoxamine N-oxide.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Chlorphenoxamine Hydrochloride has several scientific research applications, including:
Biology: The compound is studied for its effects on histamine receptors and cholinergic pathways.
Medicine: It is used to treat itching, allergic reactions, and symptoms of Parkinson’s disease.
Comparison with Similar Compounds
Diphenhydramine: An antihistamine used to treat allergies and as a sleep aid.
Chlorpheniramine: Another antihistamine used for allergic reactions and cold symptoms.
Chlorphenoxamine Hydrochloride stands out due to its additional anticholinergic properties, which make it useful for managing Parkinson’s disease symptoms .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQUKACYLLABHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77-38-3 (Parent) | |
Record name | Chlorphenoxamine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80971587 | |
Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562-09-4 | |
Record name | Chlorphenoxamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=562-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorphenoxamine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorphenoxamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPHENOXAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I159322PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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